molecular formula C24H18N2 B13650821 2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13650821
M. Wt: 334.4 g/mol
InChI Key: POPIQTSCJSKAFS-UHFFFAOYSA-N
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Description

2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability . These properties make them highly attractive for various applications, particularly in the fields of optoelectronics and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the functionalization of carbazole at the nitrogen position, followed by coupling with biphenyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These reactions are carried out under inert atmosphere conditions, typically using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or sodium tert-butoxide.

Industrial Production Methods

Industrial production of carbazole derivatives, including 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine, often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes. Additionally, the purification of the final product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) or nitronium tetrafluoroborate in acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine primarily involves its ability to transport holes (positive charge carriers) efficiently. This is facilitated by the conjugated π-system of the carbazole and biphenyl units, which allows for effective charge delocalization. The compound interacts with molecular targets such as electron acceptors in OLEDs, leading to the emission of light through radiative recombination .

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(2-carbazol-9-ylphenyl)aniline

InChI

InChI=1S/C24H18N2/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H,25H2

InChI Key

POPIQTSCJSKAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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